N-(4-Ethoxy-2-13C-phenyl)acetamide

Catalog No.
S1935863
CAS No.
286425-41-0
M.F
C10H13NO2
M. Wt
180.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Ethoxy-2-13C-phenyl)acetamide

CAS Number

286425-41-0

Product Name

N-(4-Ethoxy-2-13C-phenyl)acetamide

IUPAC Name

N-(4-(213C)ethoxyphenyl)acetamide

Molecular Formula

C10H13NO2

Molecular Weight

180.21 g/mol

InChI

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1+1

InChI Key

CPJSUEIXXCENMM-OUBTZVSYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)OC[13CH3]

N-(4-Ethoxy-2-13C-phenyl)acetamide, also known as phenacetin, is an organic compound with the molecular formula C10_{10}H13_{13}N2_2O2_2. It is classified as an acetamide derivative of 4-ethoxyphenol and has been recognized for its analgesic and antipyretic properties. The compound features a phenyl ring substituted with an ethoxy group and an acetamido group, contributing to its unique chemical behavior and biological activity. Historically, phenacetin was widely used in pharmaceuticals until concerns regarding its safety led to its withdrawal from many markets .

Typical of acetamides, including:

  • Hydrolysis: Under acidic or basic conditions, phenacetin can hydrolyze to yield 4-ethoxyaniline and acetic acid.
  • Reduction: The nitro group can be reduced to an amino group, leading to the formation of N-(4-ethoxyphenyl)acetamide.
  • Acetylation: The amine group can react with acetic anhydride or acetyl chloride to form derivatives with varying acetylation levels.

These reactions are essential for understanding the compound's reactivity and potential modifications for therapeutic applications .

The synthesis of N-(4-Ethoxy-2-13C-phenyl)acetamide typically involves:

  • Acetylation Reaction: This method involves the acetylation of 4-ethoxyaniline using acetic anhydride in a solvent such as glacial acetic acid. The reaction is typically carried out under controlled temperature conditions to optimize yield.

    Example reaction:
    4 Ethoxyaniline+Acetic AnhydrideN 4 Ethoxyphenyl acetamide\text{4 Ethoxyaniline}+\text{Acetic Anhydride}\rightarrow \text{N 4 Ethoxyphenyl acetamide}
  • Catalytic Methods: Recent advancements have introduced catalytic systems that facilitate the reductive carbonylation of nitrobenzene derivatives to produce N-(4-hydroxyphenyl)acetamide selectively in one pot, showcasing a more efficient synthetic route .

Historically, N-(4-Ethoxy-2-13C-phenyl)acetamide was used in various pharmaceutical formulations for pain relief and fever reduction. Although it has been largely phased out due to safety concerns, it remains a subject of interest in research for:

  • Pharmaceutical Development: Investigating safer analogs or derivatives that retain efficacy while minimizing side effects.
  • Chemical Research: Studying its reactivity patterns and potential applications in synthetic organic chemistry.

Studies on N-(4-Ethoxy-2-13C-phenyl)acetamide have focused on its interactions with biological systems. Research indicates that phenacetin can interact with cytochrome P450 enzymes, influencing its metabolism and potentially leading to toxic metabolites. Additionally, investigations into its effects on renal function have highlighted concerns over long-term use .

Several compounds share structural similarities with N-(4-Ethoxy-2-13C-phenyl)acetamide. Below is a comparison highlighting their unique features:

Compound NameStructure TypeBiological ActivityUnique Features
Acetaminophen (Paracetamol)AcetamideAnalgesic and antipyreticSafer alternative; fewer side effects
N-(4-Hydroxyphenyl)acetamideHydroxy derivativeAnalgesicIncreased solubility; different metabolic pathway
N-(p-Nitrophenyl)acetamideNitro derivativePotentially toxicHigher toxicity; used in limited applications
N-(p-Methoxyphenyl)acetamideMethoxy derivativeAnalgesicSimilar efficacy; lower toxicity profile

These comparisons illustrate how N-(4-Ethoxy-2-13C-phenyl)acetamide stands out due to its historical significance and the ongoing research into its safety profile and potential derivatives .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

N-(4-Ethoxy-2-13C-phenyl)acetamide

Dates

Modify: 2023-08-16

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